An In-depth Technical Guide to the Physicochemical Properties of Disodium Azelate for Research
An In-depth Technical Guide to the Physicochemical Properties of Disodium Azelate for Research
For Researchers, Scientists, and Drug Development Professionals
Disodium azelate, the sodium salt of the dicarboxylic acid azelaic acid, is a compound of increasing interest in the pharmaceutical and cosmetic industries. Its primary advantage over its parent acid lies in its significantly enhanced aqueous solubility, which facilitates its incorporation into various formulations. In biological systems, it serves as a precursor to azelaic acid, the active moiety responsible for its therapeutic effects. This guide provides a comprehensive overview of the core physicochemical properties of disodium azelate, detailed experimental protocols for their determination, and a visualization of relevant biological pathways and experimental workflows.
Core Physicochemical Properties
Disodium azelate is typically a white to pale yellow crystalline powder.[1] The conversion of azelaic acid to its disodium salt form dramatically increases its solubility in water, a key feature for formulation development.[2]
Quantitative Physicochemical Data
The following tables summarize the key physicochemical properties of disodium azelate. For comparative purposes, the properties of its parent compound, azelaic acid, are also included where relevant.
Table 1: General Chemical Identifiers and Properties of Disodium Azelate
| Property | Value |
| IUPAC Name | disodium;nonanedioate[3] |
| CAS Number | 17265-13-3[4] |
| Molecular Formula | C₉H₁₄Na₂O₄[1] |
| Molecular Weight | 232.18 g/mol [2] |
| Appearance | White to pale yellow crystalline powder[1] |
Table 2: Solubility and Partitioning Characteristics
| Property | Value | Conditions |
| Water Solubility | ~180 g/L[5] | Standard Conditions |
| Solubility in Other Solvents | Soluble in ethanol; Slightly soluble in ethyl ether, benzene, DMSO[1] | Standard Conditions |
| LogP (Octanol/Water Partition Coefficient) | -0.78310 (Estimated)[1] | N/A |
| pKa (of parent azelaic acid) | pKa₁ = 4.55, pKa₂ = 5.50[5] | N/A |
Table 3: Other Relevant Physicochemical Data
| Property | Value |
| Topological Polar Surface Area (TPSA) | 80.3 Ų[6] |
| Hydrogen Bond Donor Count | 0[6] |
| Hydrogen Bond Acceptor Count | 4[6] |
| Rotatable Bond Count | 6[6] |
| Melting Point | ~106 °C[7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible assessment of the physicochemical properties of disodium azelate.
Protocol 1: Synthesis of Disodium Azelate
Objective: To synthesize disodium azelate through the neutralization of azelaic acid.
Materials:
-
Azelaic acid (C₉H₁₆O₄)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Heating mantle with magnetic stirrer
-
pH meter
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve a known quantity of azelaic acid in deionized water. Heating the mixture to 50–60°C can aid in dissolution.[2]
-
Neutralization: Prepare a standardized aqueous solution of sodium hydroxide. Slowly add the NaOH solution to the azelaic acid solution while stirring continuously and monitoring the pH.[2]
-
pH Adjustment: Continue the addition of the sodium hydroxide solution until the pH of the mixture stabilizes between 7.0 and 7.5. This indicates the complete neutralization of both carboxylic acid groups.[2]
-
Isolation: Concentrate the resulting aqueous solution of disodium azelate by removing the water under reduced pressure using a rotary evaporator.[2]
-
Crystallization and Drying: Allow the concentrated solution to cool to induce crystallization. The resulting crystals can be collected by filtration and dried in a vacuum oven.
Protocol 2: Determination of Aqueous Solubility (Shake-Flask Method)
Objective: To determine the equilibrium solubility of disodium azelate in water.
Materials:
-
Disodium azelate
-
Deionized water
-
Temperature-controlled shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Sample Preparation: Add an excess amount of disodium azelate to a known volume of deionized water in a sealed flask. This creates a slurry.
-
Equilibration: Place the flask in a temperature-controlled shaker or water bath set to a specific temperature (e.g., 25°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[4]
-
Phase Separation: After equilibration, centrifuge the suspension to pellet the undissolved solid.[8]
-
Filtration: Carefully draw the supernatant and filter it through a syringe filter to remove any remaining solid particles.[8]
-
Quantification: Dilute the clear filtrate with a suitable mobile phase and analyze the concentration of disodium azelate using a validated HPLC method.[8]
-
Calculation: The solubility is calculated from the concentration of the analyte in the saturated solution and is typically expressed in g/L or mg/mL.
Protocol 3: Melting Point Determination (Capillary Method)
Objective: To determine the melting point of disodium azelate.
Materials:
-
Disodium azelate, finely powdered
-
Capillary tubes
-
Melting point apparatus
Procedure:
-
Sample Preparation: Ensure the disodium azelate sample is completely dry and in a fine powder form.[9]
-
Loading the Capillary Tube: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.[10]
-
Measurement: Place the capillary tube in the heating block of the melting point apparatus.[11]
-
Heating: Heat the sample rapidly to a temperature about 15-20°C below the expected melting point. Then, decrease the heating rate to approximately 1-2°C per minute to allow for accurate determination.[11]
-
Observation: Record the temperature at which the substance first begins to melt (the appearance of liquid) and the temperature at which the entire sample has completely melted. This range is the melting point.[11] For a pure substance, this range should be narrow.[9]
Protocol 4: pKa Determination of Parent Azelaic Acid (Potentiometric Titration)
Objective: To determine the acid dissociation constants (pKa) of azelaic acid.
Materials:
-
Azelaic acid
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Potassium chloride (KCl) solution (for maintaining ionic strength)
-
Calibrated pH meter with an electrode
-
Magnetic stirrer and stir bar
-
Buret
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a known amount of azelaic acid in a known volume of deionized water to create a solution of known concentration (e.g., 1 mM).[12] Add KCl to maintain a constant ionic strength (e.g., 0.15 M).[12]
-
Titration Setup: Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode. Position the buret containing the standardized NaOH solution above the beaker.
-
Titration: With continuous stirring, add small, precise volumes of the NaOH solution to the azelaic acid solution.[13]
-
Data Collection: Record the pH of the solution after each addition of NaOH. Continue the titration until the pH has passed the expected equivalence points and stabilized at a higher value.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values can be determined from the pH at the half-equivalence points. For a dicarboxylic acid like azelaic acid, there will be two equivalence points and two corresponding pKa values. The first derivative of the titration curve can be used to accurately locate the equivalence points.[14]
Visualizations
Signaling Pathways
In biological systems, disodium azelate dissociates to yield azelate, which is the active form. Azelaic acid exerts its therapeutic effects through multiple mechanisms, including anti-inflammatory and anti-pigmentary actions.
Caption: Dual signaling pathways of azelaic acid in anti-inflammatory and anti-pigmentary actions.
Experimental Workflow
The development of a topical formulation containing disodium azelate involves a structured workflow from initial concept to final product testing.
Caption: A typical workflow for the development and testing of a disodium azelate topical formulation.
References
- 1. Azelaic Acid: Mechanisms of Action and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azelaic Acid: Evidence-based Update on Mechanism of Action and Clinical Application - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 3. Azelaic Acid in Dermatology: A Review of Its Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A possible mechanism of action for azelaic acid in the human epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DISODIUM AZELATE - Ataman Kimya [atamanchemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. edisco.it [edisco.it]
- 11. chem.ucalgary.ca [chem.ucalgary.ca]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
